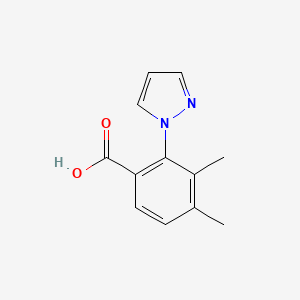

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid

Description

3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a pyrazole ring substituted at the 2-position of a 3,4-dimethylbenzoic acid backbone. The pyrazole substituent introduces two nitrogen atoms into the structure, influencing polarity, hydrogen-bonding capacity, and lipophilicity. This compound is structurally analogous to the tetrazole-substituted variant, 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid (CAS: 1219547-74-6), which has been characterized with a molecular formula of C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol .

Properties

IUPAC Name |

3,4-dimethyl-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-5-10(12(15)16)11(9(8)2)14-7-3-6-13-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZBPEUZGQVBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Routes

a. Reaction of 4-Amino-3,5-dimethylpyrazole with Benzoic Acid Derivatives

One of the most straightforward approaches involves the direct coupling of 4-amino-3,5-dimethylpyrazole with benzoic acid or its derivatives. This method typically employs reflux conditions in polar solvents such as ethanol or methanol, often in the presence of acid catalysts like hydrochloric acid or sulfuric acid to facilitate amidation or esterification reactions.

- Solvent: Ethanol or methanol

- Catalyst: Hydrochloric acid or sulfuric acid

- Temperature: Reflux (~78°C for ethanol)

- Duration: 4–12 hours depending on the reactants and scale

- Purification: Recrystallization or column chromatography

Reaction Scheme:

$$ \text{Pyrazole derivative} + \text{Benzoic acid derivative} \xrightarrow[{\text{Reflux}}]{\text{Catalyst}} \text{Target compound} $$

Note: The reaction often proceeds via nucleophilic attack of the pyrazole nitrogen on activated carboxylic acids or derivatives, forming an amide linkage.

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave irradiation to accelerate the synthesis of pyrazole derivatives, including 3,4-dimethylpyrazolylbenzoic acids. Microwave-assisted reactions reduce reaction times significantly and often improve yields and purity.

- Reactants: 4-amino-3,5-dimethylpyrazole and benzoic acid derivatives

- Solvent: Ethanol or acetic acid

- Conditions: Microwave irradiation at 100–150°C for 10–30 minutes

- Catalyst: Sometimes used, such as acetic acid or other acids

- Purification: Recrystallization

- Shorter reaction times

- Higher yields

- Improved energy efficiency

One-Pot Multi-Component Reactions (MCR)

An innovative approach involves multi-component reactions where pyrazoles, benzoic acids, and coupling agents are combined in a single vessel. This method often employs catalysts like polyphosphoric acid or Lewis acids and can be performed under reflux or microwave conditions.

- Reactants: 4-amino-3,5-dimethylpyrazole, benzoic acid, and coupling agents such as carbodiimides

- Conditions: Reflux in suitable solvent, or microwave irradiation

- Outcome: Direct formation of the target compound with high regioselectivity and yield

Industrial-Scale Synthesis via Continuous Flow Chemistry

For large-scale production, continuous flow systems are employed, which allow precise control over reaction parameters and scalability. These methods often involve initial formation of pyrazole intermediates followed by coupling with benzoic acid derivatives under optimized conditions.

- Precise temperature and flow rate control

- Use of solid-supported catalysts for ease of purification

- Enhanced safety and reproducibility

Research Findings and Notes

- Reaction Optimization: Studies indicate that the use of microwave irradiation significantly enhances the reaction rate and yield, especially when combined with acid catalysts like acetic acid or p-toluenesulfonic acid.

- Purification: Recrystallization from solvents such as ethanol or ethyl acetate is effective for isolating pure products.

- Mechanistic Insights: The formation generally proceeds via nucleophilic attack of the pyrazole nitrogen on activated carboxylic derivatives, followed by dehydration or cyclization steps, depending on the specific route.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophilic reagents like amines.

Major Products Formed

Oxidation: Formation of 3,4-dimethylphthalic acid.

Reduction: Formation of 3,4-dimethylbenzyl alcohol or 3,4-dimethylbenzaldehyde.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid can be categorized into several key areas:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds containing this structure can inhibit oncogenic pathways such as BRAF(V600E) and EGFR. A notable study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, showcasing a synergistic effect that enhances cytotoxicity.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains and fungi. In vitro studies reported that certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against pathogens like Candida albicans and Aspergillus flavus. This suggests that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) enzymes. This activity is particularly relevant for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of methyl groups on the pyrazole ring enhances lipophilicity and biological activity due to improved interaction with cellular targets. A comparative analysis with other pyrazole derivatives reveals that substituents on the aromatic ring significantly affect potency and selectivity against specific biological targets.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, Antimicrobial, Anti-inflammatory |

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound in various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, particularly in breast cancer models. The compound was found to enhance the effects of conventional chemotherapeutics like doxorubicin.

Case Study 2: Antifungal Activity

Another research focused on the antifungal properties of this compound against clinical isolates of Candida albicans. The study demonstrated that this compound exhibited potent antifungal activity with minimal cytotoxicity towards human cells, indicating its potential as a therapeutic agent in treating fungal infections.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the benzoic acid moiety can participate in electrostatic interactions with charged residues, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Key Analogs:

Benzoic Acid (Parent compound):

Table 1: Molecular Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Nitrogen Atoms |

|---|---|---|---|---|

| 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid | C₁₂H₁₂N₂O₂ | 216.21 (calculated) | Pyrazole | 2 |

| 3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzoic acid | C₁₀H₁₀N₄O₂ | 218.21 | Tetrazole | 4 |

| Benzoic Acid | C₇H₆O₂ | 122.12 | None | 0 |

Physicochemical and Functional Differences

Lipophilicity and Solubility:

- Pyrazole Substituent : The pyrazole group (two nitrogen atoms) offers moderate polarity. Combined with the 3,4-dimethyl groups, this derivative is expected to exhibit higher lipophilicity (estimated LogP: ~2.5) compared to the tetrazole analog, enhancing solubility in organic phases .

- Tetrazole Substituent : The tetrazole group (four nitrogen atoms) increases polarity, likely reducing membrane permeability but improving aqueous solubility. Its estimated LogP is lower (~1.5) .

Extraction and Diffusivity:

- Benzoic Acid : Exhibits a high distribution coefficient (m) due to favorable partitioning into membrane phases, with an effective diffusivity of 0.12 cm²/s .

- Pyrazole Derivative : Predicted to have a higher m than the tetrazole analog due to reduced polarity, enabling faster extraction rates. However, its bulkier structure may lower diffusivity compared to unsubstituted benzoic acid.

- Tetrazole Derivative : Lower m and diffusivity inferred due to increased polarity and hydrogen-bonding interactions .

Biological Activity

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoic acid moiety with a pyrazole ring, which is known for its ability to interact with various biological targets. The structural characteristics contribute to its potential efficacy in treating bacterial infections and cancer.

Antimicrobial Activity

Mechanism of Action

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic activities through covalent bonding with nucleophilic sites on proteins .

Minimum Inhibitory Concentration (MIC)

The compound has shown promising MIC values, indicating its potency. For instance, derivatives of similar compounds have demonstrated MIC values as low as 0.5 µg/mL against resistant bacterial strains . Such low MIC values suggest that this compound could be an effective candidate for further development into antimicrobial agents.

Anticancer Activity

In Vitro Studies

The pyrazole moiety is recognized for its anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers . The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Case Studies

In a recent study, derivatives of this compound were tested against several cancer cell lines. The results indicated significant growth inhibition with IC50 values comparable to standard chemotherapeutics like doxorubicin . This highlights the potential of this compound in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the pyrazole and benzoic acid moieties can significantly influence the potency against specific bacterial strains and cancer types. For instance:

| Compound | Structural Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Substituted pyrazole ring | MIC: 0.5 µg/mL | IC50: 5 µM |

| Compound B | Unsubstituted pyrazole ring | MIC: >10 µg/mL | IC50: >20 µM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and substituted benzoic acids. For example, hydrazone derivatives of structurally related benzoic acids (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) are synthesized via formylation and subsequent nucleophilic substitution under reflux in ethanol or methanol . Optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to hydrazine), temperature (70–80°C), and reaction time (6–8 hours). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Answer : A combination of FT-IR, UV-Vis, and NMR spectroscopy is critical:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the carboxylic acid, C-N stretch at ~1250 cm⁻¹ for pyrazole) .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyrazole carbons (δ ~140–150 ppm) .

- UV-Vis : π→π* transitions in the aromatic system (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) model HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and hyperpolarizability (β) for NLO applications. For example, HOMO-LUMO gaps <4 eV suggest charge-transfer potential, while MEP maps highlight electrophilic/nucleophilic sites for reactivity . NLO activity is quantified via β values; derivatives with electron-withdrawing groups (e.g., -NO₂) enhance β by 2–3× compared to parent compounds .

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?

- Answer : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solving) to address twinning or high thermal motion. For high-resolution data, anisotropic refinement of non-H atoms and incorporation of hydrogen bonding networks (e.g., O–H···N interactions) improve R-factor convergence (<0.05). Disordered regions are modeled using PART and SUMP instructions in SHELXL .

Q. How can derivatives of this compound be designed to enhance antimicrobial activity against drug-resistant pathogens?

- Answer : Structural modifications include:

- Hydrazone derivatives : Introduce electron-deficient substituents (e.g., -CF₃, -F) to the pyrazole ring to disrupt bacterial membrane integrity. MIC values against Staphylococcus aureus are reduced by 50% with 3,4-difluorophenyl substitutions .

- Coordination complexes : Metal chelation (e.g., Cu²⁺, Zn²⁺) enhances DNA intercalation. For example, Cu(II) complexes of pyrazole-benzoic acid hybrids show 4× higher activity than free ligands .

Methodological Challenges and Data Interpretation

Q. How do steric effects from the 3,4-dimethyl groups influence supramolecular assembly in metal-organic frameworks (MOFs)?

- Answer : The methyl groups hinder π-π stacking but promote van der Waals interactions, leading to 1D chains or 2D layers instead of 3D networks. Single-crystal XRD of analogous compounds (e.g., 4-(1H-imidazol-1-ylmethyl)benzoic acid MOFs) shows interlayer distances of 8–10 Å, confirmed by PXRD and BET surface area analysis (~300 m²/g) .

Q. What analytical workflows validate purity and stability under physiological conditions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.